N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine
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Overview
Description
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that features a benzyl group, a bromocyclohexyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Bromination of Cyclohexane: Cyclohexane is brominated using N-bromosuccinimide (NBS) to form 2-bromocyclohexane.
Formation of the Ether Linkage: The 2-bromocyclohexane is then reacted with 2-hydroxyethylamine to form the ether linkage.
Alkylation: The resulting compound is then alkylated with benzyl chloride to introduce the benzyl group.
Final Amine Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom in the cyclohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst (e.g., Pd/C), LiAlH4.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and electrostatic interactions, while the bromocyclohexyl group can provide hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-N-{2-[(2-fluorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not . This can lead to different reactivity and biological activity compared to its chloro- and fluoro- counterparts .
Properties
CAS No. |
90166-98-6 |
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Molecular Formula |
C19H30BrNO |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-benzyl-N-[2-(2-bromocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
InChI Key |
VOKFQAIQAMWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC1CCCCC1Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
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